methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and an acetamido-benzoate ester side chain. This structure integrates multiple pharmacophoric elements: the triazole ring contributes to hydrogen bonding and metal coordination, the thiophene enhances π-π stacking interactions, and the cyclopropyl group may influence steric and electronic properties. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL , with visualization tools such as ORTEP-3 aiding in stereochemical analysis.
Properties
IUPAC Name |
methyl 4-[[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-27-18(25)12-4-6-13(7-5-12)20-16(24)11-22-19(26)23(14-8-9-14)17(21-22)15-3-2-10-28-15/h2-7,10,14H,8-9,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCANERXCBZLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, a multi-step process is typically employed:
Formation of the Triazole Ring: : Starting from a thiophene derivative, a cyclization reaction forms the triazole ring.
Incorporation of Cyclopropyl and Benzoate Ester: : The cyclopropyl and benzoate ester groups are introduced via specific alkylation and esterification reactions.
Linking the Acetamide Group: : The triazole intermediate is then acylated to add the acetamide linkage to the benzoate ester.
Industrial Production Methods
Industrial synthesis follows a similar multi-step process but on a larger scale. Optimizations for yield and purity are crucial, often involving the use of catalytic agents and controlled reaction environments to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the thiophene ring and the triazole moiety.
Reduction: : Reduction reactions may target the oxo-group in the cyclopropyl moiety.
Substitution: : The aromatic rings in the structure can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides are commonly employed.
Substitution: : Reagents such as halogens, nitro compounds, and organometallic compounds under various catalytic conditions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: : Production of alcohols or alkanes depending on the extent of reduction.
Substitution: : Halogenated or nitro-substituted derivatives based on the nature of the substitution reactions.
Scientific Research Applications
Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate has applications across various fields:
Chemistry
Used as a precursor in the synthesis of more complex molecules and functional materials due to its reactive sites.
Biology
Serves as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Medicine
Investigated for potential therapeutic effects, particularly in anti-inflammatory and antimicrobial research.
Industry
Applied in the development of advanced materials with specific electronic or structural properties, leveraging the compound's unique functional groups.
Mechanism of Action
The mechanism by which methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate exerts its effects is generally through interaction with specific molecular targets, such as enzymes or receptors. Its structure enables binding through multiple functional groups, impacting biological pathways and exerting effects like enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several triazole- and thiophene-containing derivatives. Key analogues include:
Key Observations :
- Triazole-Thiophene Core : The target compound and Compound 3 () share a triazole-thiophene scaffold, but the cyclopropyl group in the target enhances steric hindrance compared to the thiophene-methyl group in Compound 3. This may influence binding selectivity in biological targets.
- Thiazole vs. Thiophene : Compound l () substitutes thiophene with thiazole, introducing an additional nitrogen atom. This alters electronic properties (e.g., dipole moments) and hydrogen-bonding capacity.
- Macrocyclic vs. Small-Molecule Scaffolds: Dendalone 3-hydroxybutyrate () represents a structurally distinct class (sesterterpenoid), emphasizing the diversity of sulfur-containing bioactive compounds.
Physicochemical Properties
- Lipophilicity : The benzoate ester in the target compound increases logP compared to acetohydrazide derivatives (e.g., Compound 3), favoring passive diffusion across biological membranes.
- Stereochemical Complexity: The cyclopropyl group introduces chirality, requiring advanced refinement tools (e.g., SHELXL ) for accurate stereochemical assignment. In contrast, Dendalone 3-hydroxybutyrate relies on NOESY and optical rotation for configuration analysis .
Biological Activity
Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic compound that incorporates various biologically active motifs, particularly the 1,2,4-triazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications. The presence of the cyclopropyl group and thiophene enhances its biological profile, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₅S |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1448130-58-2 |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of biological activities including antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess significant activity against various pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of thiophene and cyclopropyl groups may enhance these effects due to their unique electronic properties.
Anticancer Potential
The anticancer activity of triazole derivatives has been documented in several studies. For example, compounds with similar structural motifs have demonstrated effectiveness in inhibiting tumor growth in multicellular spheroid models . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in cancer progression.
Structure-Activity Relationship (SAR)
The pharmacological profile of this compound can be analyzed through its structure-activity relationship (SAR). The presence of electron-withdrawing groups on the aromatic rings and the length of alkyl substituents at specific positions can significantly influence biological activity .
Synthesis and Evaluation
A study conducted by Mermer et al. synthesized various quinolone-triazole hybrids and evaluated their antibacterial properties. Among them, certain compounds exhibited MIC values lower than standard antibiotics like vancomycin . This suggests that this compound could potentially be developed into a novel antibiotic agent.
In Vivo Studies
In vivo studies are crucial for confirming the efficacy and safety profile of this compound. Preliminary findings suggest that derivatives with similar structures have shown promise in animal models for treating infections resistant to conventional therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate?
- Methodological Answer : The compound is synthesized via multi-step reactions involving triazole ring formation. A general approach includes:
- Step 1 : Condensation of 4-amino-triazole derivatives with substituted aldehydes or ketones under reflux in absolute ethanol with glacial acetic acid as a catalyst .
- Step 2 : Acetamido group introduction via nucleophilic substitution or coupling reactions. For example, bromoacetyl intermediates (e.g., bromoacetophenone) react with sodium borohydride (NaBH₄) in ethanol to reduce ketones to alcohols, followed by esterification .
- Purification : Recrystallization from ethanol/water mixtures (e.g., 1:2 ratio) yields pure products with reported melting points (126–140°C) .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- ¹H-NMR/¹³C-NMR : Assigns protons and carbons in the triazole (δ 7.5–8.5 ppm for aromatic H), thiophene (δ 6.8–7.2 ppm), and cyclopropyl (δ 1.0–1.5 ppm) moieties .
- Melting Point Analysis : Validates purity (e.g., 133–134°C for analogous triazole derivatives) .
Q. What analytical techniques ensure purity and reaction completion?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97% for research-grade compounds) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence triazole ring formation?
- Methodological Answer :
- Solvent Choice : Absolute ethanol is preferred for its polarity and ability to dissolve both polar (triazole) and non-polar (cyclopropyl) components .
- Catalyst Optimization : Glacial acetic acid (5 drops per 0.001 mol substrate) accelerates Schiff base formation in condensation reactions .
- Temperature Control : Reflux (4–5 hours) ensures complete cyclization, while prolonged heating (>6 hours) risks decomposition .
Q. What strategies resolve contradictions in biological activity data for triazole-thiophene hybrids?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., cyclopropyl vs. aryl groups) to isolate contributions to antimicrobial or antitumor activity .
- Dose-Response Assays : Test compounds across concentrations (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
- Comparative Pharmacokinetics : Use in vitro models (e.g., microsomal stability assays) to assess metabolic differences between analogs .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electron distribution in the triazole-thiophene core to identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulates interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the acetamido group .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Solvent Scalability : Replace ethanol with cheaper, high-boiling solvents (e.g., DMF) while ensuring compatibility with NaBH₄ reductions .
- Purification Optimization : Use column chromatography instead of recrystallization for larger batches, with hexane/ethyl acetate gradients .
- Byproduct Monitoring : LC-MS identifies and quantifies side products (e.g., hydrolyzed esters) during process optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
